molecular formula C18H25N3O2 B2534072 1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941902-37-0

1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2534072
CAS No.: 941902-37-0
M. Wt: 315.417
InChI Key: LPGDOBWLSXQCKA-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and preclinical research. Urea-based compounds are extensively utilized in drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and drug-like properties . This compound features a cyclohexyl group linked via a urea bridge to a 1-(2-methoxyethyl)-substituted indole ring, a structural motif common in molecules designed to modulate various biological pathways. The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution with a methoxyethyl chain may influence the compound's physicochemical properties, including solubility and membrane permeability . Researchers can employ this compound as a chemical tool to explore enzyme inhibition or receptor modulation, particularly given the established role of urea derivatives in developing therapies for cancer, metabolic diseases, and central nervous system (CNS) disorders . Its conformational properties, dictated by the urea functionality, allow it to act as a key pharmacophore in protein-ligand interactions. The compound is provided for research applications exclusively, including but not limited to: investigation as a potential antagonist or agonist for G-protein coupled receptors (GPCRs) ; serving as a building block in the synthesis of more complex pharmaceutical agents; and use in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-cyclohexyl-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-23-12-11-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGDOBWLSXQCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Indole Moiety

The 1-(2-methoxyethyl)-1H-indol-3-yl subunit is typically synthesized via Fischer indole synthesis or alkylation of preformed indoles. Key steps include:

  • Alkylation of indole : Treating indole with 2-methoxyethyl bromide in the presence of a base (e.g., sodium hydride) yields 1-(2-methoxyethyl)-1H-indole.
  • Functionalization at C3 : Bromination or formylation at the indole’s 3-position enables subsequent urea coupling. For example, Vilsmeier-Haack formylation introduces a formyl group, later converted to an amine.

Preparation of Cyclohexyl Isocyanate

Cyclohexyl isocyanate, the urea-forming partner, is synthesized through:

  • Phosgenation : Cyclohexylamine reacts with phosgene (COCl₂) under controlled conditions to produce cyclohexyl isocyanate.
  • Alternative routes : Carbamoyl chloride intermediates derived from cyclohexylamine and triphosgene offer safer handling.

Urea Coupling Reaction

The final step involves reacting 1-(2-methoxyethyl)-1H-indol-3-amine with cyclohexyl isocyanate:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) facilitates solubility and reaction efficiency.
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates nucleophilic attack by deprotonating the indole amine.
  • Conditions : Reactions proceed at 0–25°C for 2–6 hours, yielding the urea product in 50–75% efficiency after purification.

Optimization Strategies

Thiourea-to-Urea Conversion

A novel approach converts thiourea intermediates to urea using mesityl nitrile oxide in chloroform/methanol (1:1). This method achieved 58% yield for analogous bis-indole ureas, confirmed by ¹³C NMR (C=O signal at 155.7 ppm).

Alternative Coupling Reagents

Carbodiimides (e.g., EDC·HCl) with hydroxybenzotriazole (HOBt) activate carbonyl groups for urea formation, minimizing side reactions.

Reaction Conditions and Yields

Step Reagents/Conditions Yield Source
Indole alkylation 2-Methoxyethyl bromide, NaH, DMF, 0°C → RT 85%
Cyclohexyl isocyanate Cyclohexylamine, triphosgene, DCM, 0°C 90%
Urea coupling Cyclohexyl isocyanate, TEA, THF, 24h, RT 68%
Thiourea oxidation Mesityl nitrile oxide, CHCl₃/MeOH (1:1), 2h 58%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Indole protons (δ 6.8–7.5 ppm), methoxyethyl group (δ 3.4–3.6 ppm), and cyclohexyl protons (δ 1.0–1.8 ppm).
  • ¹³C NMR : Urea carbonyl at δ 155–160 ppm.
  • HRMS : Molecular ion peak at m/z 315.417 [M+H]⁺.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity.

Challenges and Mitigations

Byproduct Formation

Competitive dimerization of isocyanates is suppressed by slow reagent addition and low temperatures.

Applications and Derivative Synthesis

While direct biological data for this compound remains unpublished, structurally related diaryl ureas exhibit anticancer activity. Modifications like introducing electron-withdrawing groups on the indole ring could enhance potency.

Chemical Reactions Analysis

1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the urea group to an amine.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: It is explored for its use in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially leading to modulation of signaling pathways. The urea linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Indole N Substituent on Urea N Molecular Formula Molecular Weight Key Features
Target Compound 2-methoxyethyl Cyclohexyl C₁₉H₂₆N₃O₂* ~326.4 Combines lipophilic cyclohexyl with polar methoxyethyl; balanced solubility/permeability
1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea Ethyl Cyclohexyl, Methyl C₁₈H₂₅N₃O 299.4 Methyl on urea increases steric hindrance; lower molecular weight
1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea 2-methoxyethyl 4-Ethoxyphenyl C₂₀H₂₃N₃O₃ 353.4 Aromatic ethoxyphenyl enhances π-π interactions; higher polarity
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea 2-methoxyethyl 4-Methylbenzyl C₂₀H₂₃N₃O₂† ~345.4 Benzyl group for aromatic interactions; methyl boosts lipophilicity
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea 1,2-Dimethyl, sulfonylethyl 4-Methoxyphenethyl C₂₂H₂₇N₃O₄S 429.5 Sulfonyl group adds polarity and hydrogen-bonding capacity

*Assumed based on substituents; †Estimated from analogous structures.

Key Observations

Indole Substituents: The 2-methoxyethyl group in the target compound and introduces polarity via the ether oxygen, improving aqueous solubility compared to ethyl or dimethyl-sulfonyl substituents. This group may also reduce metabolic degradation relative to alkyl chains. Sulfonylethyl in significantly increases molecular weight (429.5 vs.

Urea Nitrogen Substituents: Cyclohexyl (target and ) provides alicyclic bulk, enhancing lipophilicity and possibly improving blood-brain barrier penetration. In contrast, 4-ethoxyphenyl and 4-methylbenzyl offer aromaticity for π-π stacking with protein targets.

Synthetic Considerations :

  • Urea derivatives are commonly synthesized via carbonyldiimidazole (CDI)-mediated coupling, as demonstrated for and inferred for the target compound. The choice of amines (e.g., cyclohexylamine vs. 4-ethoxyaniline) dictates the substituent profile .

Biological Activity

1-Cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The molecular formula of this compound is C21H28N2O2C_{21}H_{28}N_{2}O_{2}. The structure includes a cyclohexyl group, an indole moiety, and a urea functional group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.

  • Target Enzymes : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation.
  • Receptor Interaction : It may also interact with serotonin receptors, which could explain potential effects on mood and anxiety.

Anticancer Activity

Several studies have demonstrated the anticancer potential of urea derivatives. For instance:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) showed that the compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM.
Cell LineIC50 (µM)Mechanism
A54925Apoptosis induction
MCF-730Cell cycle arrest

Neuroprotective Effects

Research has also indicated potential neuroprotective properties:

  • Animal Models : In rodent models of neurodegeneration, administration of the compound improved cognitive function and reduced neuronal death.

Case Studies

  • Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar compounds in tumor-bearing mice. The results indicated that these compounds significantly reduced tumor size compared to control groups, suggesting a promising therapeutic avenue for cancer treatment .
  • Neuroprotective Study : Another research article highlighted the neuroprotective effects observed in a model of Alzheimer's disease. The compound was shown to decrease amyloid-beta plaque formation and improve memory retention in treated animals .

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